molecular formula C12H18O4S B3175588 1,5-Pentanediol monotosylate CAS No. 95769-37-2

1,5-Pentanediol monotosylate

Cat. No.: B3175588
CAS No.: 95769-37-2
M. Wt: 258.34 g/mol
InChI Key: DDTVUXJUYZCSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Pentanediol is an organic compound with the formula HO(CH2)5OH . This viscous colorless liquid is used as a plasticizer and also forms polyesters that are used as emulsifying agents and resin intermediates . It is produced by the hydrogenation of glutaric acid and its derivatives .


Synthesis Analysis

1,5-Pentanediol can be produced from furfural, a chemical derived from renewable hemicellulose (biomass) sources such as wood and crop wastes . The production process involves multiple steps including hydrogenation, dehydration, hydration, and subsequent hydrogenation . The productivity of 1,5-Pentanediol is maximized when Co2+ species partially substitute Mg2+ species in parent LDH, yielding promising pentanediol yields under mild reaction conditions .


Molecular Structure Analysis

The molecular formula of 1,5-Pentanediol is C5H12O2 . The average mass is 104.148 Da and the monoisotopic mass is 104.083733 Da .


Chemical Reactions Analysis

The one-pot production of 1,5-Pentanediol from sustainable sources (furfural) is a key reaction to compete with existing fossil sources . This work provides new evidence on the influence of the starting reagent, the features of layered double hydrotalcite (LDH)-derived catalysts in the form of mixed metal oxides (MMO) and of reaction conditions on the productivity of 1,5-PDO under batch conditions .


Physical and Chemical Properties Analysis

1,5-Pentanediol has a melting point of -18°C and a boiling point of 239°C . The density is 0.9941 g/mL at 20°C .

Scientific Research Applications

Chemical Intermediate in Various Industries

1,5-Pentanediol is a significant chemical intermediate used in producing polyurethane, polyester, plastifiers, ink, painting, and spices. It is a crucial component in the chemical industry, with a few companies such as BASF, GFS (USA), UBE (Japan), and Liaoyang Petrochemical Company (CNPC) possessing the technology for its preparation. The demand in the Chinese market primarily relies on imports (Hen Jun-hai, 2007).

Biobased Polyester Synthesis

1,5-Pentanediol, as a biobased diol monomer, is pivotal in synthesizing polyesters like poly(pentylene succinate-co-terephthalate) and poly(pentylene adipate-co-terephthalate). These copolyesters, made through melt copolycondensation, display notable thermo-mechanical properties and are used in various applications due to their thermal stability and mechanical strength (Jing-Ying Lu et al., 2019).

Metabolic Engineering for Production

Metabolic engineering of Escherichia coli has been explored for de novo production of 1,5-Pentanediol from glucose. This approach offers a biotechnological pathway to produce 1,5-Pentanediol, leveraging renewable bioresources and expanding the potential of natural lysine pathways (Xuecong Cen et al., 2020).

Bio-Based Polyesters with High Toughness

Fully bio-based polyesters, specifically poly(ethylene-co-1,5-pentylene 2,5-thiophenedicarboxylate)s, have been synthesized using 1,5-Pentanediol. These materials, due to their high tensile strength and elongation at break, are ideal for applications requiring durability and flexibility (Guoqiang Wang et al., 2020).

Biomass Conversion to Chemicals

1,5-Pentanediol has been a focus in the conversion of biomass-derived chemicals like furfural, utilizing processes like dehydration/hydration, ring-opening tautomerization, and hydrogenation. This approach emphasizes sustainable and economic routes for synthesizing biorenewable 1,5-Pentanediol, contributing to the field of green chemistry (Z. Brentzel et al., 2017).

Catalytic Processes in Chemical Synthesis

Catalytic processes, including the vapor-phase dehydration of 1,5-pentanediol, play a significant role in synthesizing derivatives like 4-penten-1-ol. Research into efficient catalytic methods expands the utility of 1,5-Pentanediol in chemical synthesis and industrial applications (S. Sato et al., 2008).

Biofuel Production

1,5-Pentanediol is also integral in producing biofuels from lignocellulosic biomass, serving as a component in bio-based polyesters and polyurethanes. Integrating biomass fractionation with conversion processes, it contributes to the development of economically viable biofuels (Kefeng Huang et al., 2018).

Mechanism of Action

Target of Action

The primary target of 1,5-Pentanediol, 1-(4-methylbenzenesulfonate) is the production of various resin types . It is used in the production of polyester and polyurethane resins, specifically polyester polyol and polycarbonate diol . The compound’s flexibility and adhesive properties are valuable in these applications .

Mode of Action

1,5-Pentanediol, 1-(4-methylbenzenesulfonate) interacts with its targets by contributing to the balance between hardness and flexibility, adhesion, weatherability, or hydrolysis resistance . This interaction results in the production of polyester and polyurethane resins that have desirable properties for various applications .

Biochemical Pathways

It is known that the compound is involved in the production of polyester and polyurethane resins . The downstream effects of these pathways include the creation of materials with a good balance between hardness and flexibility, adhesion, weatherability, or hydrolysis resistance .

Pharmacokinetics

The compound’s use in the production of various resin types suggests that it has desirable properties for this application

Result of Action

The result of the action of 1,5-Pentanediol, 1-(4-methylbenzenesulfonate) is the production of polyester and polyurethane resins with desirable properties . These resins have a good balance between hardness and flexibility, adhesion, weatherability, or hydrolysis resistance . This makes them suitable for use in various applications, including coatings and adhesives .

Safety and Hazards

Containers of 1,5-Pentanediol can burst violently or explode when heated, due to excessive pressure build-up . Thermal decomposition or combustion products may include harmful gases or vapors such as Carbon dioxide (CO2) and Carbon monoxide (CO) .

Future Directions

1,5-Pentanediol presents a promising new molecule for the UV and EB cure industry . It can be used to synthesize 1,5-pentanediol diacrylate (PDDA) as a potential replacement for hexanediol diacrylate (HDDA), a widely used acrylic monomer in UV/EB cure formulations . Incorporating 1,5-Pentanediol into UV/EB cure formulations presents an opportunity for significant cost savings while improving the sustainability of UV/EB curable products .

Properties

IUPAC Name

5-hydroxypentyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4S/c1-11-5-7-12(8-6-11)17(14,15)16-10-4-2-3-9-13/h5-8,13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTVUXJUYZCSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201253250
Record name 1,5-Pentanediol, 1-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95769-37-2
Record name 1,5-Pentanediol, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95769-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Pentanediol, 1-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

By following a procedure of Reference Example 1, 6.2 g (60 mmole) of 1,5-pentanediol and 5.7 g (30 mmole) of tosyl chloride were treated to give 1,5-pentanediol monotosylate as a colorless oily material Yield 4.1 g (yield: 53%).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1,5-pentanediol (30 g, 0.29 mol) in dichloromethane/DMF (15/1, 320 ml) were added triethylamine (38.1 ml, 0.274 mol), dimethylaminopyridine (7.04 g, 57.6 mmol) and p-toluenesulfonic acid chloride (49.42 g, 0.259 mol) were in turn added at -30° C. and the mixture was stirred for 2.5 hours. To the reaction mixture was added purified water (200 ml) and the aqueous layer was extracted with chloroform (150 ml×3). The combined organic layer was washed succcessively with 5% aqueous hydrochloric acid (200 ml), saturated aqueous sodium hydrogen carbonate (200 ml) and saturated aqueous sodium chloride (200 ml), dried over anhydrous magnesium sulfate and the solvent was distilled off. The residue was chromatographed over silica gel and the fraction from ethyl acetate-hexane (1/1) gave 19.65 g of 5-hydroxypentyl p-toluenesulfonate. Yield=26%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
38.1 mL
Type
reactant
Reaction Step One
Quantity
7.04 g
Type
reactant
Reaction Step One
Quantity
49.42 g
Type
reactant
Reaction Step One
Name
dichloromethane DMF
Quantity
320 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Pentanediol monotosylate
Reactant of Route 2
Reactant of Route 2
1,5-Pentanediol monotosylate
Reactant of Route 3
Reactant of Route 3
1,5-Pentanediol monotosylate
Reactant of Route 4
Reactant of Route 4
1,5-Pentanediol monotosylate
Reactant of Route 5
Reactant of Route 5
1,5-Pentanediol monotosylate
Reactant of Route 6
Reactant of Route 6
1,5-Pentanediol monotosylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.